molecular formula C22H17FN2S B2790358 2-((4-fluorobenzyl)thio)-1,5-diphenyl-1H-imidazole CAS No. 1207037-03-3

2-((4-fluorobenzyl)thio)-1,5-diphenyl-1H-imidazole

Cat. No.: B2790358
CAS No.: 1207037-03-3
M. Wt: 360.45
InChI Key: NEJYXDRQACMYFL-UHFFFAOYSA-N
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Description

2-((4-fluorobenzyl)thio)-1,5-diphenyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a fluorobenzylthio group and two phenyl groups attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-1,5-diphenyl-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with ammonium acetate in the presence of acetic acid.

    Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea, which is then cyclized to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzyl)thio)-1,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted benzylthio derivatives.

Scientific Research Applications

2-((4-fluorobenzyl)thio)-1,5-diphenyl-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-1,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The fluorobenzylthio group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diphenyl-1H-imidazole: Lacks the fluorobenzylthio group, which may result in different biological activity and chemical properties.

    2-((4-chlorobenzyl)thio)-1,5-diphenyl-1H-imidazole: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

    2-((4-methylbenzyl)thio)-1,5-diphenyl-1H-imidazole: Contains a methyl group instead of fluorine, leading to different steric and electronic effects.

Uniqueness

The presence of the fluorobenzylthio group in 2-((4-fluorobenzyl)thio)-1,5-diphenyl-1H-imidazole imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1,5-diphenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2S/c23-19-13-11-17(12-14-19)16-26-22-24-15-21(18-7-3-1-4-8-18)25(22)20-9-5-2-6-10-20/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJYXDRQACMYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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